REACTION_SMILES
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[CH2:18]([CH3:19])[SH:20].[CH3:15][C:16]#[N:17].[CH3:21][CH2:22][N:23]([CH2:24][CH3:25])[CH2:26][CH3:27].[CH3:6][n+:7]1[n:8][cH:9][c:10]([NH2:14])[cH:11][c:12]1[Cl:13].[Cl+3:1]([O-:2])([O-:3])([O-:4])[O-:5]>>[CH3:6][n+:7]1[n:8][cH:9][c:10]([NH2:14])[cH:11][c:12]1[S:20][CH2:18][CH3:19].[Cl+3:1]([O-:2])([O-:3])([O-:4])[O-:5]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCS
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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C[n+]1ncc(N)cc1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[n+]1ncc(N)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][Cl+3]([O-])([O-])[O-]
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Name
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Type
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product
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Smiles
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CCSc1cc(N)cn[n+]1C
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Name
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Type
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product
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Smiles
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[O-][Cl+3]([O-])([O-])[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |